molecular formula C20H31NO2 B13731643 cis-erythro-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine CAS No. 18656-06-9

cis-erythro-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine

Cat. No.: B13731643
CAS No.: 18656-06-9
M. Wt: 317.5 g/mol
InChI Key: JCOVTQVCCJCVNG-UHFFFAOYSA-N
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Description

cis-erythro-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine: is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . This compound is characterized by its unique structure, which includes a piperidine ring, a cyclohexyl group, and a dimethoxybenzyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: cis-erythro-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

cis-erythro-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of cis-erythro-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: cis-erythro-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

18656-06-9

Molecular Formula

C20H31NO2

Molecular Weight

317.5 g/mol

IUPAC Name

1-[2-[methoxy-(4-methoxyphenyl)methyl]cyclohexyl]piperidine

InChI

InChI=1S/C20H31NO2/c1-22-17-12-10-16(11-13-17)20(23-2)18-8-4-5-9-19(18)21-14-6-3-7-15-21/h10-13,18-20H,3-9,14-15H2,1-2H3

InChI Key

JCOVTQVCCJCVNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2CCCCC2N3CCCCC3)OC

Origin of Product

United States

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